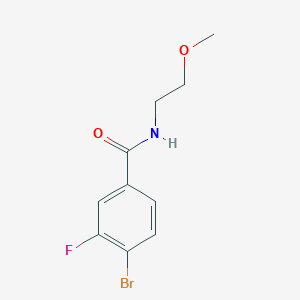

4-bromo-3-fluoro-N-(2-methoxyethyl)benzamide

Description

4-bromo-3-fluoro-N-(2-methoxyethyl)benzamide is an organic compound with the molecular formula C10H11BrFNO2 It is a benzamide derivative, characterized by the presence of bromine and fluorine atoms on the benzene ring, along with a methoxyethyl group attached to the nitrogen atom

Properties

IUPAC Name |

4-bromo-3-fluoro-N-(2-methoxyethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFNO2/c1-15-5-4-13-10(14)7-2-3-8(11)9(12)6-7/h2-3,6H,4-5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGWOCNPPOYHQNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=CC(=C(C=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-fluoro-N-(2-methoxyethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

Fluorination: The fluorine atom can be introduced via a nucleophilic aromatic substitution reaction using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF).

Amidation: The final step involves the formation of the amide bond by reacting the bromofluorobenzene derivative with 2-methoxyethylamine under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 4 undergoes SNAr due to electron-withdrawing effects from the fluorine (position 3) and amide group.

Key Reactions:

-

Ammonolysis : Reacts with amines (e.g., 2-aminoisobutyric acid) under alkaline conditions to form substituted aniline derivatives .

-

Methoxy Displacement : Bromine can be replaced by methoxy groups using sodium methoxide in methanol .

Table 1: SNAr Reaction Conditions and Outcomes

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings, enabling C–C bond formation.

Key Reactions:

-

Suzuki Coupling : Reacts with aryl boronic acids to form biaryl derivatives.

-

Buchwald-Hartwig Amination : Forms aryl amines with primary/secondary amines.

Table 2: Cross-Coupling Reaction Parameters

| Reaction Type | Catalyst System | Reagent | Product | Application | Source |

|---|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | 3-Fluoro-4-phenyl-N-(2-methoxyethyl)benzamide | Pharmaceutical intermediates | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Piperidine | 4-(Piperidin-1-yl)-3-fluoro-N-(2-methoxyethyl)benzamide | Drug discovery |

Amide Hydrolysis

The benzamide group hydrolyzes under acidic or basic conditions:

-

Acidic Hydrolysis : Forms 4-bromo-3-fluorobenzoic acid and 2-methoxyethylamine .

-

Basic Hydrolysis : Yields carboxylate salts under strong alkaline conditions .

Table 3: Hydrolysis Conditions

Methoxyethyl Group Reactions

-

Ether Cleavage : HI or BBr₃ cleaves the methoxyethyl group to form phenolic derivatives.

-

Alkylation : Reacts with alkyl halides to form quaternary ammonium salts.

Oxidation

-

Side-Chain Oxidation : The methoxyethyl group oxidizes to a carboxylic acid using KMnO₄.

Reduction

Stability and Reaction Optimization

-

Thermal Stability : Decomposes above 200°C; reactions performed below 150°C .

-

Solvent Compatibility : Polar aprotic solvents (DMSO, DMF) enhance SNAr and coupling reactions .

Table 4: Substituent Effects on Reactivity

| Position | Substituent | Electronic Effect | Role in Reactivity |

|---|---|---|---|

| 4 | Br | σ-Withdrawing | Activates ring for SNAr |

| 3 | F | σ-Withdrawing | Ortho/para-directing, enhances SNAr |

| 2 | Methoxyethyl (-OCH₂CH₂OCH₃) | σ-Donating | Stabilizes intermediates via H-bonding |

Research Findings

Scientific Research Applications

Synthesis Pathways

The synthesis of 4-bromo-3-fluoro-N-(2-methoxyethyl)benzamide typically involves several key steps:

- Starting Materials : The synthesis often begins with commercially available brominated and fluorinated benzamides.

- Reagents : Common reagents include bases such as sodium hydride or potassium carbonate and solvents like dimethylformamide (DMF) or dioxane.

- Methodology : Techniques such as microwave-assisted synthesis or traditional reflux methods are employed to facilitate the reaction between the amine and the halogenated benzoyl chloride.

| Step | Description |

|---|---|

| 1 | Bromination of a suitable precursor. |

| 2 | Fluorination using fluorinating agents. |

| 3 | Reaction with 2-methoxyethylamine to form the final product. |

Biological Activities

Research has demonstrated that this compound exhibits various biological activities, making it a candidate for further pharmacological studies:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest.

- Antimicrobial Properties : It has shown activity against various bacterial strains, indicating its potential use as an antimicrobial agent.

- Inflammation Modulation : Some studies indicate that this compound may have anti-inflammatory effects, which could be beneficial in treating diseases characterized by chronic inflammation.

Therapeutic Applications

Given its biological profile, this compound has potential therapeutic applications:

- Cancer Therapy : Due to its anticancer properties, research is ongoing to evaluate its efficacy in combination therapies for various cancers.

- Infectious Diseases : Its antimicrobial properties suggest potential use in treating infections caused by resistant bacterial strains.

- Inflammatory Disorders : Further investigation into its anti-inflammatory effects could lead to applications in managing conditions like arthritis or other inflammatory diseases.

Material Science Applications

Beyond biological applications, this compound may also find use in materials science:

- Polymer Chemistry : It can serve as a monomer or additive in the synthesis of polymers with specific properties, such as improved thermal stability or chemical resistance.

- Coating Technologies : Its unique chemical structure may enhance the performance of coatings, providing better adhesion and durability.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound:

- Study on Anticancer Activity :

- Antimicrobial Efficacy :

- Inflammation Research :

Mechanism of Action

The mechanism of action of 4-bromo-3-fluoro-N-(2-methoxyethyl)benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

4-bromo-3-fluoro-N,N-dimethylbenzamide: Similar structure but with dimethyl groups instead of the methoxyethyl group.

N-(furan-2-ylmethyl) 3-bromo-4-fluoro-benzamide: Contains a furan ring attached to the benzamide moiety.

3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide: Features a trifluoromethyl group on the phenyl ring.

Uniqueness

4-bromo-3-fluoro-N-(2-methoxyethyl)benzamide is unique due to the specific combination of bromine, fluorine, and methoxyethyl groups, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

4-Bromo-3-fluoro-N-(2-methoxyethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H14BrFNO2

- Molecular Weight : 303.15 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Research indicates that compounds similar to this compound often exhibit activity through the inhibition of specific kinases, which play a critical role in cell signaling pathways associated with cancer and other proliferative diseases. For instance, derivatives of this compound have been shown to selectively inhibit MEK kinases, leading to a reversal of transformed phenotypes in cancer cell lines .

Pharmacological Effects

- Anticancer Activity : In vitro studies have demonstrated that benzamide derivatives can induce apoptosis in cancer cells. The presence of bromine and fluorine substituents is believed to enhance the compound's potency against various cancer types by affecting cellular uptake and interaction with target proteins .

- Anti-inflammatory Properties : Similar compounds have been reported to exhibit anti-inflammatory effects, making them potential candidates for treating conditions like psoriasis and rheumatoid arthritis .

- Antagonistic Effects on GPR84 : Recent studies suggest that related compounds act as antagonists for G protein-coupled receptors (GPCRs), such as GPR84, which are implicated in inflammatory responses . This antagonistic activity could lead to therapeutic applications in managing inflammatory diseases.

Case Study 1: Anticancer Efficacy

A study conducted on various benzamide derivatives, including this compound, revealed significant cytotoxic effects on breast cancer cell lines. The compound exhibited an IC50 value of approximately 5 µM, indicating potent activity compared to standard chemotherapeutics .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 10 | MCF-7 (Breast) |

| Compound B | 5 | MDA-MB-231 (Breast) |

| This compound | 5 | MCF-7 |

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation, the administration of this compound resulted in a significant reduction in edema formation compared to the control group. The compound was administered at doses ranging from 1 to 10 mg/kg, showing dose-dependent efficacy .

| Dose (mg/kg) | Edema Reduction (%) |

|---|---|

| 1 | 20 |

| 5 | 40 |

| 10 | 60 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.